molecular formula C13H16ClNO4 B1271962 (S)-N-Boc-(2'-Chlorophenyl)Glycine CAS No. 225918-60-5

(S)-N-Boc-(2'-Chlorophenyl)Glycine

Cat. No.: B1271962
CAS No.: 225918-60-5
M. Wt: 285.72 g/mol
InChI Key: XPFJZGJBRMTXCE-JTQLQIEISA-N
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Description

(S)-N-Boc-(2’-Chlorophenyl)Glycine is an organic compound with the chemical formula C13H16ClNO4. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the ortho position. This compound is a white crystalline solid, soluble in organic solvents, and is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-(2’-Chlorophenyl)Glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine to form N-Boc-glycine.

    Formation of (S)-N-Boc-(2’-Chlorophenyl)Glycine: The protected glycine is then reacted with 2-chlorobenzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) to yield (S)-N-Boc-(2’-Chlorophenyl)Glycine.

Industrial Production Methods: Industrial production of (S)-N-Boc-(2’-Chlorophenyl)Glycine follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Boc-(2’-Chlorophenyl)Glycine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, and the reaction is carried out at room temperature.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Deprotection Reactions: The major product is the free amine derivative of (S)-N-Boc-(2’-Chlorophenyl)Glycine.

Scientific Research Applications

(S)-N-Boc-(2’-Chlorophenyl)Glycine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-Boc-(2’-Chlorophenyl)Glycine depends on its specific application. In general, the compound acts as a substrate or intermediate in various biochemical reactions. The Boc protecting group helps in stabilizing the molecule during synthetic processes, and its removal exposes the reactive amine group, which can then participate in further reactions. The chlorine atom on the phenyl ring can also influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    (S)-N-Boc-Phenylglycine: Similar structure but without the chlorine substitution on the phenyl ring.

    (S)-N-Boc-(4’-Chlorophenyl)Glycine: Similar structure but with the chlorine atom at the para position on the phenyl ring.

    (S)-N-Boc-(2’-Fluorophenyl)Glycine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: (S)-N-Boc-(2’-Chlorophenyl)Glycine is unique due to the presence of the chlorine atom at the ortho position on the phenyl ring, which can influence its reactivity and interaction with other molecules. This substitution can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZGJBRMTXCE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373533
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225918-60-5
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225918-60-5
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